2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20Cl2N4O4S2 and its molecular weight is 527.44. The purity is usually 95%.
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Biological Activity
The compound 2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Thiourea Derivatives : Initial reactions involve the formation of thiourea derivatives which serve as intermediates.
- Thiadiazole Formation : The introduction of the thiadiazole moiety is achieved through cyclization reactions involving appropriate reagents.
- Final Coupling : The final step is the coupling of the thiadiazole derivative with the 3,4-dimethoxyphenethylamine to yield the target compound.
The overall yield and purity of the compound can vary based on the reaction conditions and purification methods employed.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 5.7 | Induction of apoptosis |
HeLa | 6.2 | Inhibition of topoisomerase I |
The proposed mechanisms through which this compound exerts its biological effects include:
-
Topoisomerase Inhibition : Studies suggest that this compound inhibits topoisomerase I activity, leading to DNA damage and apoptosis in cancer cells.
- Molecular docking studies have supported this finding by demonstrating favorable binding interactions with the enzyme's active site.
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to its antioxidant properties, reducing oxidative stress within cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treated cancer cells exhibit G0/G1 phase arrest, implicating interference with cell cycle progression.
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models:
- A study conducted on mice bearing xenograft tumors showed a significant reduction in tumor volume following treatment with the compound compared to controls.
- Another investigation focused on its synergistic effects when combined with existing chemotherapeutics, demonstrating enhanced efficacy and reduced toxicity profiles.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S2/c1-30-16-6-3-12(9-17(16)31-2)7-8-24-18(28)11-32-21-27-26-20(33-21)25-19(29)14-10-13(22)4-5-15(14)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVGBSDXWXYXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.